molecular formula C10H8O3 B8780718 5-hydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 2373-34-4

5-hydroxy-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B8780718
CAS No.: 2373-34-4
M. Wt: 176.17 g/mol
InChI Key: KZTGTVVRGQELJS-UHFFFAOYSA-N
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Description

Significance of the 2H-1-Benzopyran-2-one (Coumarin) Scaffold in Medicinal Chemistry

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. ijpcbs.comresearchgate.net Natural and synthetic coumarin derivatives have been extensively studied and have shown potential as anticoagulant, anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer agents. nih.govpnrjournal.com The biological activity of coumarin derivatives is often influenced by the type and position of substituents on the benzopyrone core. researchgate.net Hydroxyl groups, in particular, are known to play a significant role in the antioxidant activity of coumarins, as they can act as free radical scavengers. researchgate.net The versatility of the coumarin nucleus allows for the synthesis of a vast library of derivatives with diverse therapeutic applications. ijpcbs.com

Overview of Key Research Areas Pertaining to 5-Hydroxy-4-methyl-2H-1-benzopyran-2-one

Research specifically focused on this compound (CAS Number: 2373-34-4) has explored its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. lookchem.com The strategic placement of the hydroxyl group at the 5-position and the methyl group at the 4-position influences the molecule's electronic and steric properties, which in turn can affect its interaction with biological targets.

Chemical Properties

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 2373-34-4

Synthesis

The synthesis of 4-methylcoumarins, including the 5-hydroxy derivative, is often achieved through the Pechmann condensation. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net For the synthesis of this compound, a suitable substituted phenol would be reacted with ethyl acetoacetate (B1235776).

Biological Activity Studies

While research on the 5-hydroxy isomer is less extensive compared to its 7-hydroxy and 4-hydroxy counterparts, studies on related 4-methylcoumarins provide a basis for its potential pharmacological profile. For instance, various 4-methylcoumarin (B1582148) derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. researchgate.netresearchgate.net The antioxidant capacity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The presence of a hydroxyl group on the aromatic ring of the coumarin scaffold is generally associated with significant antioxidant potential. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2373-34-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H8O3/c1-6-5-9(12)13-8-4-2-3-7(11)10(6)8/h2-5,11H,1H3

InChI Key

KZTGTVVRGQELJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC=CC(=C12)O

Origin of Product

United States

Synthetic Strategies for 5 Hydroxy 4 Methyl 2h 1 Benzopyran 2 One and Its Derivatives

Classic Cyclization Reactions in 2H-1-Benzopyran-2-one Synthesis

Traditional methods for constructing the coumarin (B35378) scaffold remain fundamental in organic synthesis. These reactions typically involve the condensation of a phenol (B47542) with a β-ketoester or a related carbonyl compound, leading to the formation of the characteristic benzopyran-2-one ring system.

Pechmann Condensation Approaches for Coumarin Derivatives

The Pechmann condensation, discovered by German chemist Hans von Pechmann, is one of the most direct and widely employed methods for synthesizing coumarins. wikipedia.orgarkat-usa.org The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of 4-methyl substituted coumarins like 5-hydroxy-4-methyl-2H-1-benzopyran-2-one, ethyl acetoacetate (B1235776) is the common β-ketoester of choice. acs.org

The reaction is typically catalyzed by strong Brønsted acids such as concentrated sulfuric acid, trifluoroacetic acid, or methanesulfonic acid, or Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.orgijsart.com The mechanism is thought to involve an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) ortho to the hydroxyl group. The final step is a dehydration reaction to form the α,β-unsaturated lactone ring. wikipedia.org However, the exact mechanism can be controversial, with some studies suggesting the reaction begins with the electrophilic aromatic substitution, followed by dehydration and then the intramolecular transesterification to yield the final coumarin product. arkat-usa.orgacs.orgresearchgate.net The nature of the phenol, the β-ketoester, and the catalyst all influence the reaction's progress and outcome. arkat-usa.org

Phenol Reactantβ-KetoesterCatalystProductYield (%)Reference
Resorcinol (B1680541)Ethyl acetoacetateH₂SO₄7-Hydroxy-4-methyl-2H-1-benzopyran-2-one~80%
PhloroglucinolEthyl acetoacetateH₂SO₄5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-oneNot specified
OrcinolEthyl acetoacetateH₂SO₄5-Hydroxy-4,7-dimethyl-2H-1-benzopyran-2-oneNot specified nih.gov

This table presents examples of Pechmann condensation reactions to form various hydroxy-4-methylcoumarin derivatives.

Aldol (B89426) Condensation Variants in Benzopyran-2-one Formation

While the Pechmann condensation is the primary route, principles of aldol condensation are relevant to the final stages of coumarin synthesis. The dehydration step that forms the double bond in the pyrone ring is analogous to the dehydration of the β-hydroxy carbonyl intermediate in an aldol condensation. wikipedia.orgresearchgate.net

In some synthetic pathways to benzopyran derivatives, an intramolecular aldol-type reaction can be a key step. For instance, the synthesis of 2,2-dimethyl-2H-benzopyran-4-one derivatives can proceed through an intramolecular aldol condensation of a suitably substituted acetophenone (B1666503) intermediate. scialert.net This involves the formation of a carbon-carbon bond between an enolate and a carbonyl group within the same molecule to form the heterocyclic ring. Although not a direct synthesis of this compound itself, these variants showcase the application of aldol chemistry in constructing the broader benzopyran framework. scialert.net

Advanced Synthetic Methodologies for 2H-1-Benzopyran-2-one Analogues

To address the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic strategies have been developed. These include microwave-assisted protocols, multicomponent reactions, and the use of novel catalytic systems to improve efficiency, yields, and environmental friendliness.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of coumarins. eurekaselect.comresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govanalis.com.my

The Pechmann condensation, in particular, has been successfully adapted to microwave conditions. For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be achieved in minutes with high yield using catalysts like FeF₃ or fly ash under solvent-free conditions. ijsart.com This rapid and efficient heating minimizes the formation of side products. Studies have shown that for O-alkylation reactions of hydroxycoumarins, microwave irradiation can reduce reaction times from over 10 hours to just 12 minutes with comparable or slightly higher yields. nih.gov

Reaction TypeReactantsCatalyst/ConditionsReaction Time (MW)Reaction Time (Conventional)Yield (MW)Reference
Pechmann CondensationResorcinol, Ethyl acetoacetateFeF₃, solvent-free~7 minNot specifiedHigh ijsart.com
Pechmann CondensationResorcinol, Ethyl acetoacetateFly ash, solvent-free, 300W35-60 secNot specified98%
O-alkylation5-Hydroxy-4,7-dimethylcoumarin, ChloroacetonitrileK₂CO₃, 1-methyl-2-pyrrolidone12 min10 hComparable nih.gov

This table compares reaction times and yields for microwave-assisted versus conventional synthesis of coumarin derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step, minimizing waste and simplifying purification processes. researchgate.net Several MCRs have been developed for the synthesis of complex coumarin derivatives.

For instance, a one-pot, three-component reaction of 5,7-dihydroxy-4-methylcoumarin (B191047), dialkyl acetylenedicarboxylates, and aromatic aldehydes, catalyzed by sodium carbonate, has been reported for the synthesis of novel pyrano[2,3-h]coumarin derivatives. researchgate.net This approach is valued for its high atom economy, excellent yields, and mild reaction conditions. Another example involves an iron(III) chloride-catalyzed one-pot multicomponent reaction for the synthesis of coumarin-annulated 2-aminothiazoles. nih.gov These methods provide efficient access to a diverse range of structurally complex benzopyran-2-one analogues.

Catalytic Approaches in 2H-1-Benzopyran-2-one Formation

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, and coumarin preparation has greatly benefited from this research. A wide array of catalysts has been explored for the Pechmann condensation to overcome the drawbacks of corrosive and hazardous traditional acid catalysts like H₂SO₄. wikipedia.orgrsc.org

Solid acid catalysts are particularly attractive due to their ease of handling, recyclability, and reduced environmental impact. rsc.org Examples include:

Sulfamic acid (H₂NSO₃H) : An effective, cost-efficient solid Brønsted acid catalyst used for synthesizing C4-substituted coumarins under solvent-free conditions. arkat-usa.org

Fir char sulfonic acid : A solid acid prepared from fir processing residues that shows good catalytic activity and selectivity in the synthesis of 7-hydroxy-4-methylcoumarin. researchgate.net

Zeolites (e.g., H-beta) and Amberlyst-15 : These solid acid catalysts have been successfully used to obtain 7-hydroxy-4-methylcoumarin in high yields.

Nano-crystalline sulfated-zirconia : A solid superacid catalyst that has been shown to be effective for the Pechmann condensation.

Lewis acids have also been extensively used. Catalysts such as ZnCl₂, TiCl₄, InCl₃, and FeF₃ have been reported to produce high yields of coumarin derivatives, often at ambient temperatures or under microwave irradiation. ijsart.com For example, InCl₃ has been used in a high-speed ball mill mixer for a rapid and solvent-free Pechmann condensation. mdpi.com The choice of catalyst can be tailored to the specific substrates and desired reaction conditions, offering a versatile toolkit for the synthesis of this compound and its derivatives. acs.org

Catalyst TypeCatalyst ExampleKey AdvantagesReference
Solid Brønsted AcidSulfamic acidCost-effective, solvent-free conditions arkat-usa.org
Solid AcidFir char sulfonic acidRecyclable, good selectivity researchgate.net
Solid AcidZeolite H-betaHigh yield, reusable
Lewis AcidIndium(III) chloride (InCl₃)Efficient under mechanochemical (ball mill) conditions mdpi.com
Lewis AcidIron(III) fluoride (B91410) (FeF₃)Effective under microwave, solvent-free conditions ijsart.com
HeterogeneousTi(IV)-doped ZnO NPsHigh surface area, recyclable, high activity acs.org

This table summarizes various modern catalysts used in the synthesis of coumarin derivatives.

Regioselective Functionalization and Derivatization

Regioselectivity is crucial in the synthesis of complex coumarin derivatives to ensure that functional groups are introduced at the desired positions, thereby dictating the molecule's final properties. Key positions for functionalization on the this compound scaffold include the 5-hydroxy group, the 4-methyl group, and other positions on the benzopyran ring.

Strategies for Introducing the 5-Hydroxy Moiety

The introduction of a hydroxyl group at the C5 position of the coumarin ring is often achieved through the selection of appropriate starting materials in classic coumarin synthesis reactions, such as the Pechmann or Perkin-Oglialoro condensations.

A common strategy involves the use of a phenol with a hydroxyl group at the 2,6-position relative to the point of condensation. For example, the synthesis of 5-hydroxy-3-arylcoumarins can be accomplished via a modified Perkin-Oglialoro condensation reaction. nih.gov This method utilizes the condensation of substituted phenylacetic acids with 2,6-dihydroxyacetophenone in the presence of acetic anhydride (B1165640) and triethylamine. nih.gov The resulting 5-acetyloxycoumarin intermediate is then deacetylated, typically using hydrazine (B178648) monohydrate in methanol, to yield the final 5-hydroxycoumarin derivative. nih.govresearchgate.net

Table 1: Synthesis of 5-Hydroxy-3-aryl-4-methylcoumarins nih.gov

Starting Phenylacetic Acid Intermediate (5-acetyloxycoumarin) Final Product (5-hydroxycoumarin) Yield (%)
4-Fluorophenylacetic acid 5-acetyloxy-3-(4-fluorophenyl)-4-methyl-2H-chromen-2-one 3-(4-Fluorophenyl)-5-hydroxy-4-methyl-2H-chromen-2-one 96

This table illustrates the final step of deacetylation to yield the 5-hydroxy product.

Modifications at the 4-Methyl Position

The methyl group at the C4 position of the coumarin ring is a versatile handle for further functionalization. It can undergo various chemical transformations to introduce new functional groups, which can significantly alter the biological activity of the parent molecule. nih.gov

One key modification is the oxidation of the 4-methyl group to a formyl group (aldehyde). This transformation is often carried out using selenium dioxide in a solvent like xylene under reflux conditions. dovepress.comnih.gov The resulting 4-formylcoumarin is a valuable intermediate for the synthesis of other derivatives, such as Schiff bases. dovepress.comnih.gov

Another modification involves the halogenation of the 4-methyl group. For instance, bromination can be achieved to produce 4-(bromomethyl)coumarin derivatives. This introduces a reactive site that can be used for subsequent nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments. nih.gov

Table 2: Examples of Reactions at the 4-Methyl Position

Starting Material Reagent(s) Product Reaction Type Reference
7-hydroxy-4-methylcoumarin Selenium dioxide, xylene 7-hydroxy-4-formylcoumarin Oxidation dovepress.com
7-methoxy-4-methylcoumarin (B191837) Selenium dioxide, xylene 7-methoxy-4-formylcoumarin Oxidation dovepress.com

Synthesis of O-Substituted 2H-1-Benzopyran-2-one Derivatives (e.g., carbamates, Schiff bases)

The phenolic hydroxyl group, particularly at the C5 or C7 position, is a prime site for derivatization to produce O-substituted compounds like carbamates and esters, or to facilitate the synthesis of derivatives like Schiff bases after modification of other parts of the molecule. mdpi.comijpsr.com

Carbamates: Carbamate derivatives of hydroxycoumarins are synthesized by reacting the hydroxyl group with isocyanates or by using other carbamoylating agents. organic-chemistry.orgorganic-chemistry.org A general method involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with the hydroxycoumarin to form the corresponding O-aryl carbamate. organic-chemistry.org This approach avoids the need to handle sensitive isocyanate reactants directly. organic-chemistry.org These derivatives are of interest in medicinal chemistry for their potential biological activities. researchgate.net

Schiff Bases: The synthesis of coumarin-based Schiff bases typically requires the presence of an aldehyde or ketone group on the coumarin ring. As mentioned previously, the 4-methyl group can be oxidized to a 4-formyl group. dovepress.com This aldehyde can then undergo a condensation reaction with various primary amines (aromatic or aliphatic) to form the corresponding imine, or Schiff base (C=N-R). connectjournals.commdpi.com These reactions are often catalyzed by acid and carried out in a suitable solvent like ethanol (B145695) under reflux. dovepress.comnih.gov

Table 3: Synthesis of Coumarin Schiff Base Derivatives from 4-Formylcoumarins dovepress.com

Coumarin Aldehyde Amine Solvent Reaction Conditions Product
7-hydroxy-4-formylcoumarin Thiosemicarbazide Ethanol Reflux, 7 h 2-((7-hydroxy-2-oxo-2H-chromen-4-yl)methylene)hydrazine-1-carbothioamide
7-methoxy-4-formylcoumarin p-amino acetophenone Ethanol Reflux, 7 h 1-(4-(((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)imino)phenyl)ethan-1-one

Structure Activity Relationship Sar Studies of 5 Hydroxy 4 Methyl 2h 1 Benzopyran 2 One and Its Analogues

Influence of Hydroxyl Group Substitution on Biological Efficacy

The phenolic hydroxyl group at the C-7 position is a critical determinant of the biological activity of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one. mdpi.com This functional group is one of the most readily derivatizable sites on the molecule, making it a primary target for structural modification. researchgate.net The antioxidant properties of these compounds, for instance, are closely linked to the hydrogen-donating ability of this hydroxyl group. nih.gov

Studies comparing the biological activities of hymecromone derivatives with those where the 7-hydroxyl group is modified reveal its importance. For example, a comparative study of thiosemicarbazone-containing coumarins found that derivatives based on the 7-hydroxy-4-methylcoumarin scaffold exhibited better antimicrobial activity than their 7-methoxy-4-methylcoumarin (B191837) counterparts. researchgate.netsysrevpharm.org This suggests that the free hydroxyl group is vital for the antimicrobial action of this class of compounds.

Similarly, in the context of anticancer activity, modification of the 7-OH group can significantly alter cytotoxicity. Acetylation of the hydroxyl group to form 7-acetoxy-4-methylcoumarins often results in a different activity profile when compared to the parent 7-hydroxy compounds. As shown in the table below, while 7,8-dihydroxy derivatives show potent cytotoxicity, their 7,8-diacetoxy analogues can exhibit varied, and sometimes reduced, activity against cancer cell lines. tandfonline.com

Table 1: Comparison of Anticancer Activity of 7-Hydroxy and 7-Acetoxy-4-methylcoumarin Derivatives
CompoundR7 SubstituentR8 SubstituentCancer Cell LineIC50 (µM)Source
7-Hydroxy-4-methylcoumarin-OH-HK562>100 tandfonline.com
7-Acetoxy-4-methylcoumarin-OAc-HK562>100 tandfonline.com
7,8-Dihydroxy-4-methylcoumarin (B1670369)-OH-OHK56266.8 tandfonline.com
7,8-Diacetoxy-4-methylcoumarin-OAc-OAcK562>100 tandfonline.com

These findings underscore that while the 7-position is a key site for derivatization, the presence of a free hydroxyl group is often crucial for maintaining or enhancing biological efficacy, likely due to its role in forming hydrogen bonds with biological targets.

Impact of Methyl Group Position and Modification on Activity

The methyl group at the C-4 position of the benzopyran ring plays a significant role in the molecule's pharmacological profile and safety. The presence of the C-4 methyl group is considered a key feature for the fungicidal activity of these compounds. mdpi.com Furthermore, this substitution is advantageous from a metabolic standpoint, as it is believed to hinder the formation of mutagenic 3,4-coumarin epoxides by liver cytochrome P450 enzymes, a metabolic pathway observed for some other coumarins. tandfonline.com

Modification of the C-4 methyl group itself has been explored as a strategy to create new analogues with unique biological activities. For example, halogenation of the methyl group to produce derivatives like 6-bromo-4-bromomethyl-7-hydroxycoumarin has yielded compounds with notable cytotoxic activities against various cancer cell lines. tandfonline.comnih.gov In one study, this compound demonstrated IC50 values ranging from 32.7 to 45.8 µM against K562, LS180, and MCF-7 cancer cells. tandfonline.com

Another synthetic strategy involves the oxidation of the C-4 methyl group to an aldehyde. This transformation creates a reactive handle that can be condensed with various amine-containing compounds to generate a diverse library of Schiff bases, many of which have shown significant antibacterial activity. sysrevpharm.org While direct comparisons of moving the methyl group to other positions (e.g., C-3) are not extensively detailed in SAR studies of hymecromone itself, the consistent finding is that the 4-methyl substituent is a favorable structural feature that contributes significantly to the biological activity and metabolic stability of this class of compounds. mdpi.com

Effect of Substituents on the Benzene (B151609) Ring on Pharmacological Profiles

Introducing substituents onto the benzene portion of the this compound scaffold (positions C-5, C-6, and C-8) is a powerful strategy for modulating pharmacological activity. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research has shown that specific substitution patterns can lead to enhanced potency. For example, the introduction of a bromine atom at the C-6 position, particularly in conjunction with a 4-bromomethyl group, resulted in a compound with significant anticancer activity. tandfonline.com

The C-8 position has also been identified as a prime location for modification. A series of novel 8-substituted coumarins bearing alkylpiperazine and arylpiperazine chains were synthesized and found to be potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with cancer. researchgate.net

Furthermore, the hydroxylation pattern on the benzene ring is critical. While the parent compound has a single hydroxyl group at C-7, the addition of a second hydroxyl group at C-8 to create 7,8-dihydroxy-4-methylcoumarin derivatives leads to a substantial increase in cytotoxic activity against several cancer cell lines. tandfonline.comnih.gov This effect can be further amplified by the addition of a lipophilic alkyl chain at the C-3 position, as seen in the compound with an n-decyl chain, which was the most potent in its series. tandfonline.com

Table 2: Effect of Benzene Ring Substituents on Anticancer Activity of 4-Methylcoumarin (B1582148) Derivatives
Substituent(s)Position(s)Cancer Cell LineActivity / IC50 (µM)Source
-BrC-6 (with 4-bromomethyl)LS18032.7 tandfonline.com
-BrC-6 (with 4-bromomethyl)MCF-745.8 tandfonline.com
-OHC-8 (7,8-dihydroxy)MCF-754.6 tandfonline.com
-OH and n-decyl chain at C-3C-8 (7,8-dihydroxy)K56242.4 tandfonline.com
-OH and n-decyl chain at C-3C-8 (7,8-dihydroxy)LS18025.2 tandfonline.com
-OH and n-decyl chain at C-3C-8 (7,8-dihydroxy)MCF-725.1 tandfonline.com
Alkyl/arylpiperazine chainsC-8Carbonic Anhydrase IX & XIIPotent, selective inhibition (nanomolar range) researchgate.net

These results demonstrate that the benzene ring is highly amenable to substitution, and strategic modification at positions C-6 and C-8 can lead to the development of derivatives with significantly enhanced and more selective biological activities.

Rational Design of 2H-1-Benzopyran-2-one Derivatives for Enhanced Activity

The collective knowledge from SAR studies provides a roadmap for the rational design of novel this compound derivatives with improved therapeutic properties. sysrevpharm.org By understanding the specific roles of different functional groups, medicinal chemists can design and synthesize new molecules with enhanced activity, better selectivity, and improved pharmacokinetic profiles. researchgate.netsysrevpharm.orgresearchgate.net

The rational design process leverages key SAR insights:

Targeting the C-7 Hydroxyl Group: Recognizing the C-7 hydroxyl group's importance for hydrogen bonding and as a derivatization site, new analogues can be designed to optimize interactions with specific biological targets. For example, it can serve as an anchor point to attach other pharmacophores, creating hybrid molecules with dual activities. sysrevpharm.org

Leveraging Benzene Ring Substitutions: The knowledge that substitutions at C-6 and C-8 can enhance potency allows for the targeted placement of various functional groups. For instance, introducing basic moieties like piperazine (B1678402) at C-8 can improve solubility and introduce new target interactions, as seen in the carbonic anhydrase inhibitors. researchgate.net

Computational Chemistry: Modern drug design often employs computational tools, such as molecular docking, to complement SAR studies. These methods can predict how a designed molecule will bind to a target protein, helping to refine the structure for optimal interaction before synthesis is undertaken. sysrevpharm.orgnih.gov This approach saves time and resources and increases the probability of discovering potent compounds.

An example of rational design is the development of multifunctional molecules that combine the hymecromone scaffold with other bioactive compounds, such as phenylbutyric acid and magnolol, to create novel agents with potential antitumor activity. sysrevpharm.org This strategy aims to produce synergistic effects or multi-target activity from a single chemical entity. By systematically applying the principles learned from SAR, researchers can continue to evolve the 2H-1-benzopyran-2-one scaffold to develop next-generation therapeutic agents. sysrevpharm.org

Mechanistic Investigations of Biological Activities of 5 Hydroxy 4 Methyl 2h 1 Benzopyran 2 One Derivatives

Antioxidant Mechanisms

Coumarin (B35378) derivatives are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzoid nucleus. tmu.edu.twresearchgate.net These properties are thought to be linked to their ability to scavenge free radicals and reduce the risk of various diseases associated with oxidative stress. sysrevpharm.orgrsdjournal.org

The antioxidant potential of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one and its analogs is frequently evaluated using in vitro cell-free assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. Studies on various 4-methylcoumarin (B1582148) derivatives have demonstrated significant radical-scavenging activity, often comparable to known antioxidants like Trolox. researchgate.net For instance, certain 5,7-dihydroxycoumarin (B1309657) derivatives have been identified as potent DPPH scavengers. tmu.edu.tw Research on 4-hydroxycoumarin (B602359) derivatives showed that substitutions at the C6 position appeared to enhance scavenging potential. scholaris.ca One study found that 4-hydroxy-6-methoxy-2H-chromen-2-one exhibited a superior DPPH scavenging capacity (IC50=0.05 mM) compared to the standard antioxidant butylated hydroxytoluene (BHT) (IC50=0.58 mM) and ascorbic acid (IC50=0.06mM). scholaris.ca

The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. The antioxidant efficacy of dihydroxy-4-methylcoumarins in this assay is highly dependent on the position of the hydroxyl groups. tandfonline.com The highest ferric reducing activity is observed when the hydroxyl groups are in an ortho position to each other, with the order of activity being 6,7-dihydroxy > 7,8-dihydroxy > 5,7-dihydroxy-4-methylcoumarins. tandfonline.com In contrast, simple 7-hydroxy-4-methylcoumarin showed lower ferric-reducing capacity than 7-hydroxycoumarin and 4-hydroxycoumarin. nih.govencyclopedia.pub

CompoundAssayActivity/ResultReference
4-Hydroxy-6-methoxy-2H-chromen-2-oneDPPH ScavengingIC50 = 0.05 mM scholaris.ca
Ascorbic Acid (Standard)DPPH ScavengingIC50 = 0.06 mM scholaris.ca
BHT (Standard)DPPH ScavengingIC50 = 0.58 mM scholaris.ca
6,7-dihydroxy-4-methylcoumarinFerric Reducing PowerExcellent Activity tandfonline.com
7,8-dihydroxy-4-methylcoumarin (B1670369)Ferric Reducing PowerGood Activity tandfonline.com
5,7-dihydroxy-4-methylcoumarin (B191047)Ferric Reducing PowerLower Activity tandfonline.com
7-hydroxy-4-methylcoumarinFerric Reducing PowerLower activity than 4-hydroxycoumarin nih.govencyclopedia.pub

Beyond cell-free assays, the antioxidant effects of these coumarin derivatives have been investigated in cellular models. The phenolic structure of coumarins can inhibit the formation of reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, thereby attenuating oxidative stress. rsdjournal.org

In one study, 5,7-dihydroxycoumarin derivatives were evaluated for their ability to inhibit baicalein-induced hydroxyl radical formation in B16F10 melanoma cells. tmu.edu.tw Several of the tested compounds were found to effectively inhibit this process, demonstrating their potential to interfere with oxidative stress pathways within a biological system. tmu.edu.tw Similarly, palladium(II) complexes of newly synthesized 4-hydroxycoumarin derivatives have been shown to affect the enzymatic activity of the antioxidative defense system. nih.gov These complexes exhibited selective antiradical activity towards hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, indicating a direct influence on cellular oxidative balance. nih.gov

Antimicrobial Modalities

Derivatives of the benzopyran-2-one scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-mycobacterial properties. sysrevpharm.orgontosight.ainih.gov

Numerous studies have confirmed the antibacterial potential of 4-hydroxy and 7-hydroxycoumarin derivatives. A general trend observed is a greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov

For instance, certain derivatives have shown particular potency against Bacillus subtilis and Staphylococcus aureus. nih.gov One 7-hydroxycoumarin derivative was identified as the most potent compound against B. subtilis, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. nih.gov Another study investigated coumarin derivatives containing a trifluoromethyl (CF3) group and found enhanced antibacterial activity. nih.gov The compound 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) exhibited an MIC of 1.5 mM against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov The presence of a coumarin moiety in the chemical structure appears to enhance antibacterial activity against Gram-positive bacteria. mdpi.com

CompoundBacterial StrainMICReference
A 7-hydroxycoumarin derivative (7f)Bacillus subtilis8 μg/mL nih.gov
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Bacillus cereus1.5 mM nih.gov
Micrococcus luteus1.5 mM nih.gov
Listeria monocytogenes1.5 mM nih.gov
Staphylococcus aureus1.5 mM nih.gov
7-hydroxy-4-trifluoromethylcoumarin (3c)Enterococcus faecium1.7 mM nih.gov
Dicoumarol (3n)Listeria monocytogenes1.2 mM nih.gov

The antifungal properties of coumarin derivatives have been evaluated against a range of pathogenic and phytopathogenic fungi. Newly synthesized coumarins have demonstrated significant activity against species like Aspergillus niger and Candida albicans. nih.gov

In the realm of agricultural applications, coumarin ring-opening derivatives have shown potent activity against common plant pathogenic fungi. nih.govresearchgate.net Notably, some of these compounds displayed improved activity against Botrytis cinerea when compared to the commercial fungicide Azoxystrobin. nih.govresearchgate.net Another study on 4-amino coumarin-based derivatives, designed as potential succinate (B1194679) dehydrogenase inhibitors, found that most compounds expressed broad-spectrum antifungal activity against four plant pathogenic fungi: Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. mdpi.com The activity was generally more pronounced against the Alternaria species. mdpi.com

The emergence of drug-resistant tuberculosis has spurred research into new therapeutic agents, and benzopyran derivatives have been identified as a promising scaffold. researchgate.netsemanticscholar.org Synthetic biscoumarin derivatives have been evaluated for their efficacy against various mycobacterial strains. preprints.org

In one study, a series of biscoumarins were tested against Mycobacterium tuberculosis H37Rv (a virulent strain), H37Ra (an avirulent strain), and M. smegmatis (a surrogate for multidrug-resistant TB). The compound 3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one) was the most active in the series, exhibiting an MIC of 16 µg/mL against both H37Rv and H37Ra strains. preprints.org Other derivatives in the series showed MIC values of 32 µg/mL or 64 µg/mL against the M. tuberculosis strains, while activity against M. smegmatis was observed at higher concentrations (MIC of 128 µg/mL). preprints.org These findings highlight the potential of these compounds as leads for the development of new anti-tuberculosis drugs. preprints.org

CompoundMycobacterial StrainMICReference
3,3'-Methylenebis(4-hydroxy-2H-chromen-2-one)M. tuberculosis H37Rv16 µg/mL preprints.org
M. tuberculosis H37Ra16 µg/mL preprints.org
Compound (d) in seriesM. tuberculosis H37Rv32 µg/mL preprints.org
Biscoumarin seriesM. smegmatis128 µg/mL preprints.org

Anti-inflammatory Pathways

Modulation of Inflammatory Mediators in In Vitro Cellular Models

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vitro cellular models, primarily by modulating the production of key inflammatory mediators. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard models for inducing an inflammatory response, have been instrumental in elucidating these mechanisms. jst.go.jpnih.govjst.go.jp

A central finding is the ability of these compounds to inhibit the production of nitric oxide (NO), a potent pro-inflammatory molecule. jst.go.jpnih.govjst.go.jp This inhibition is achieved by downregulating the expression of the inducible nitric oxide synthase (iNOS) enzyme at the protein level. jst.go.jpnih.gov Furthermore, these derivatives effectively reduce the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), by suppressing the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for prostaglandin production during inflammation. jst.go.jpnih.govjst.go.jp

In addition to these enzymatic pathways, 4-methylcoumarin derivatives also modulate the release of pro-inflammatory cytokines. Research has shown that compounds like 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) and 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and thromboxane (B8750289) B2 (TXB2) in activated microglial cells. jst.go.jpnih.govjst.go.jp The mechanism often involves hindering the activation of key transcription factors like NF-κB, which plays a critical role in the expression of many pro-inflammatory genes. semanticscholar.org By targeting these multiple, interconnected inflammatory pathways, these benzopyran-2-one derivatives exert a comprehensive anti-inflammatory effect at the cellular level.

Table 2: In Vitro Anti-inflammatory Activity of 4-Methyl-2H-1-benzopyran-2-one Derivatives

CompoundCell ModelMediator InhibitedEffect on Protein ExpressionReference
DHEMC (100 µM)Primary rat microglia (LPS-stimulated)NO, PGE2, TXB2, TNF-αDecreased COX-2 jst.go.jpnih.govjst.go.jp
DAEMC (100 µM)Primary rat microglia (LPS-stimulated)NO, PGE2, TXB2, TNF-αDecreased iNOS and COX-2 jst.go.jpnih.govjst.go.jp
Coumarin-Curcumin Hybrid (14b)Macrophages (LPS-stimulated)TNF-α, IL-6, IL-1βDownregulation of NF-κB semanticscholar.orgresearchgate.net

Anti-inflammatory Effects in In Vivo Non-Human Models (e.g., Carrageenan-induced Edema)

The anti-inflammatory potential of this compound derivatives has been substantiated in various in vivo non-human models, with the carrageenan-induced paw edema model in rats being a widely used standard for assessing acute inflammation. nih.govmdpi.comnih.gov This model allows for the quantitative measurement of the anti-edematous effects of a compound over time.

Upon administration, several coumarin derivatives have been shown to significantly reduce the volume of paw edema induced by carrageenan injection. nih.govmdpi.com For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were evaluated, and several compounds demonstrated a remarkable reduction in paw edema volume, with some exhibiting anti-inflammatory activity that surpassed the reference drug, indomethacin, at specific time points. nih.gov One particular derivative showed 44.05% inhibition of edema after 3 hours, compared to 33.33% for indomethacin. nih.gov

Similarly, 4-hydroxycoumarin (4-HC) has been shown to reduce carrageenan-induced paw edema, with a 75 mg/kg dose resulting in a 74.6% reduction at the 180-minute mark. mdpi.com The mechanism underlying this in vivo effect is linked to the modulation of inflammatory mediators observed in vitro. Studies have shown that the administration of these compounds in animal models leads to a significant decrease in leukocyte migration to the inflamed site and a reduction in the levels of pro-inflammatory cytokines like TNF-α in the tissue. mdpi.com These findings confirm that the anti-inflammatory activity observed at the cellular level translates into a tangible therapeutic effect in a living organism.

Table 3: In Vivo Anti-inflammatory Effects of Benzopyran-2-one Derivatives in Carrageenan-Induced Paw Edema Model

Compound/DerivativeAnimal ModelMaximum Inhibition of Edema (%)Time Point of Max InhibitionReference
6-(4-Chlorobenzylamino)-7-hydroxy-4-methylcoumarinRat44.05%3 hours nih.gov
6-(4-Nitrobenzylamino)-7-hydroxy-4-methylcoumarinRat38.10%3 hours nih.gov
4-Hydroxycoumarin (75 mg/kg)Rodent74.6%180 minutes mdpi.com
Indomethacin (Reference Drug)Rat33.33%3 hours nih.gov

Antiproliferative and Anticancer Mechanisms

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov In vitro studies across a spectrum of human cancer cell lines have consistently demonstrated the pro-apoptotic activity of these compounds. nih.govnih.gov

The apoptotic cascade is often initiated through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Treatment with coumarin-based benzopyranone derivatives has been shown to cause an upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of cysteine proteases known as caspases.

Key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9, are activated, leading to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately, the systematic dismantling of the cell. frontiersin.orgnih.govresearchgate.net Furthermore, some derivatives have been found to mediate apoptosis through signaling pathways such as the PI3K/Akt/mTOR pathway, which is a crucial pro-survival pathway often dysregulated in cancer. nih.govnih.gov By inhibiting this pathway, the compounds promote cell death. frontiersin.orgnih.gov

Inhibition of Cancer Cell Proliferation (In Vitro and In Vivo Non-Human Studies)

In addition to inducing apoptosis, derivatives of this compound are potent inhibitors of cancer cell proliferation. The cytotoxic effects of a wide array of these compounds have been evaluated against various human cancer cell lines, with results typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Studies have synthesized and screened numerous 4-methylcoumarin derivatives, including dihydroxy and diacetoxy variants, against cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung cancer). nih.govnih.gov The antiproliferative activity is highly dependent on the substitution pattern on the coumarin scaffold. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing long alkyl chains at the C3 position have been identified as a particularly effective subgroup. nih.govmatilda.science One such derivative with an n-decyl chain at C3 displayed potent IC50 values of 25.2 µM and 25.1 µM against LS180 and MCF-7 cells, respectively. nih.gov

The antiproliferative mechanisms are multifaceted and include the disruption of microtubule networks, which are essential for cell division, and the induction of cell cycle arrest, often at the G2/M phase. frontiersin.org The in vitro findings have been supported by in vivo studies. For example, a novel benzopyrane derivative, SIMR1281, was shown to significantly reduce tumor volume in a tumor xenograft mouse model, demonstrating that the inhibition of proliferation observed in cell cultures can translate to efficacy in a whole-organism context. nih.gov

Table 4: In Vitro Proliferation Inhibition (IC50) of 4-Methyl-2H-1-benzopyran-2-one Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7,8-Dihydroxy-3-(n-decyl)-4-methylcoumarinK562 (Leukemia)42.4 nih.gov
LS180 (Colon)25.2 nih.gov
MCF-7 (Breast)25.1 nih.gov
6-Bromo-4-bromomethyl-7-hydroxycoumarinMCF-7 (Breast)32.7 scispace.comnih.gov
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-231 (Breast)5.2 - 22.2 (range for 5a-d) nih.gov
7-Hydroxy-4-methyl-3-substituted benzopyran-2-one (3c)MCF-7 (Breast)Most active (value not specified) nih.govresearchgate.net

Interactions with Specific Molecular Targets (e.g., Topoisomerase 1, Kinases)

Derivatives of the this compound scaffold have been investigated for their interactions with specific molecular targets crucial in cellular processes, notably topoisomerases and kinases. These interactions are fundamental to their potential therapeutic applications.

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are vital targets in cancer therapy. Certain coumarin derivatives have shown inhibitory activity against these enzymes. For instance, a series of new 5-hydroxycoumarin derivatives conjugated with monoterpene moieties were synthesized and evaluated for their ability to inhibit Tyrosyl-DNA-phosphodiesterase 1 (TDP1). nih.gov TDP1 is a key enzyme in the DNA repair system that reverses the effects of topoisomerase 1 (Top1) poisons, which are used as anticancer drugs. nih.gov By inhibiting TDP1, these coumarin derivatives can enhance the efficacy of Top1 inhibitors like topotecan. nih.gov The study revealed that most of the synthesized conjugates demonstrated significant inhibitory properties against TDP1, with IC50 values in the low micromolar to nanomolar range. The geraniol (B1671447) derivative 33a was identified as the most potent inhibitor with an IC50 of 130 nM. nih.gov Molecular docking studies suggested that these compounds fit well into the catalytic pocket of TDP1, blocking its access. nih.gov

Another study focused on Phenoxodiol, a synthetic isoflavone (B191592) derivative related to the benzopyran-2-one structure. Phenoxodiol was found to be a specific inhibitor of DNA topoisomerase II. nih.gov It acts as a "topo II poison" by stabilizing the enzyme-DNA cleavable complex, a mechanism shared by other antitumor agents. nih.gov The compound did not show inhibitory activity against topoisomerase I. nih.gov

Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Several studies have highlighted the potential of coumarin derivatives as kinase inhibitors.

One study reported the synthesis of pyrazolopyrimidine-coumarin derivatives and their evaluation for anti-cancer activity. ekb.eg Molecular docking studies were performed against 18 different kinases, identifying Janus kinase 1 (JAK1) and Cyclin-dependent kinase 2 (CDK2) as potential primary targets for the most potent compound, 10c . ekb.eg This suggests that the anti-cancer effects of this derivative may be mediated through the inhibition of these specific kinases involved in cell cycle regulation and signaling pathways. ekb.eg

Furthermore, another line of research led to the discovery of coumarin derivatives as potent and highly selective inhibitors of Cyclin-dependent kinase 9 (CDK9). nih.gov Specific inhibition of CDK9 is considered a promising strategy for cancer treatment. The study identified compound 30i as a potent CDK9 inhibitor that was over 8300-fold more selective for CDK9 than for CDK7. nih.gov Analysis of the binding mode indicated that the coumarin moiety was critical for this high selectivity. nih.gov

Table 1: Inhibition of TDP1 by 5-Hydroxycoumarin Derivatives

Compound IC50 (nM)
Geraniol derivative 33a 130

Data sourced from a study on new 5-hydroxycoumarin-based Tyrosyl-DNA Phosphodiesterase I inhibitors. nih.gov

Other Noteworthy Biological Activities

Derivatives of 4-methyl-2H-1-benzopyran-2-one have demonstrated significant potential as nematicides, agents used to control plant-parasitic nematodes. A study focused on the design and synthesis of novel coumarin analogs to evaluate their nematicidal activity against five prevalent phytonematodes: Meloidogyne incognita, Ditylenchus destructor, Bursaphelenchus xylophilus, Bursaphelenchus mucronatus, and Aphelenchoides besseyi. rhhz.net

The research found that modifications at the C7 hydroxyl position of 7-hydroxy-4-methylcoumarin generally led to improved nematicidal activity. rhhz.net Several derivatives, including compounds 7b , 9a , 10c , and 11c , exhibited strong and broad-spectrum nematicidal effects against all tested nematode species. rhhz.net Compound 10c was identified as the most effective, displaying the lowest LC50 values against M. incognita (5.1 mmol/L), D. destructor (3.7 mmol/L), and B. xylophilus (4.2 mmol/L). rhhz.net The study highlighted that the nature of the linker and the substituent groups are crucial for the observed activity. rhhz.net

Table 2: Nematicidal Activity (LC50) of Selected 4-Methylcoumarin Derivatives

Compound M. incognita (mmol/L) D. destructor (mmol/L) B. xylophilus (mmol/L)
10c 5.1 3.7 4.2

Data calculated at 72 hours of exposure. rhhz.net

The inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary strategy for the management of Alzheimer's disease. ut.ac.ir Coumarin derivatives have been extensively studied as inhibitors of these enzymes.

A series of coumarin-based N-benzyl pyridinium (B92312) derivatives were synthesized and evaluated for their in-vitro inhibitory activities against AChE and BuChE. ut.ac.ir Among the synthesized compounds, derivative 5l was found to be the most potent inhibitor, with IC50 values of 0.247 µM for AChE and 1.68 µM for BuChE. ut.ac.ir Kinetic studies revealed that compound 5l acts as a non-competitive inhibitor of AChE. ut.ac.ir

In another study, a novel series of 5-hydroxycoumarin and 7-hydroxy-4-methylcoumarin derivatives were identified as effective multi-target-directed ligands against Alzheimer's disease, targeting both cholinesterases and monoamine oxidases. nih.gov Specifically, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) showed potent hAChE inhibitory activity, with compound 10 having an IC50 value of 1.52 µM. nih.gov Derivatives of 4,7-dimethyl-5-hydroxycoumarin were found to be selective inhibitors of MAO-B, with compound 3 being the most potent (IC50 = 1.88 µM). nih.gov

Furthermore, the natural coumarin glycyrol (B26511), isolated from Glycyrrhiza uralensis, was shown to effectively inhibit both BuChE and AChE with IC50 values of 7.22 µM and 14.77 µM, respectively. mdpi.com Kinetic analysis determined that glycyrol is a reversible, noncompetitive inhibitor of BuChE with a Ki value of 4.47 µM. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Selected Coumarin Derivatives

Compound Target Enzyme IC50 (µM)
5l AChE 0.247
5l BuChE 1.68
10 hAChE 1.52
Glycyrol BuChE 7.22
Glycyrol AChE 14.77

Data sourced from multiple studies. ut.ac.irnih.govmdpi.com

Computational and Theoretical Studies on 5 Hydroxy 4 Methyl 2h 1 Benzopyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic behavior.

Density Functional Theory (DFT) Applications in Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of molecules like 5-hydroxy-4-methyl-2H-1-benzopyran-2-one. DFT calculations, often using basis sets such as B3LYP/6-311G(d,p), can determine optimized structural parameters like bond lengths and angles. researchgate.net These theoretical calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

For coumarin (B35378) derivatives, DFT is used to understand how substituents affect the electronic properties of the benzopyran-2-one core. The hydroxyl (-OH) and methyl (-CH3) groups on this compound influence its electron density distribution, which is crucial for its chemical behavior and biological interactions. Theoretical studies on similar coumarin structures have demonstrated that the coumarin ring system is generally planar. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Molecular Electrostatic Potential Surfaces

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. irjweb.com For similar molecules, this energy gap has been used to explain charge transfer interactions within the molecule. irjweb.comnih.gov

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution of a molecule. semanticscholar.org The MEP surface helps in identifying the electrophilic and nucleophilic sites within a molecule. irjweb.com Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. This analysis is vital for predicting how this compound might interact with biological receptors or other molecules. semanticscholar.org

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Parameter Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Measure of the polarizability
Electronegativity (χ) (I + A) / 2 The power to attract electrons

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of electrophilic power |

Vibrational Frequency and Spectroscopic Predictions for Structural Validation

Theoretical vibrational frequency calculations using DFT are a valuable tool for interpreting and validating experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental spectrum to confirm the molecular structure. nih.gov Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation in calculations, are often corrected by applying a scaling factor. The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O, O-H, and C-H bonds in this compound.

Molecular Modeling and Dynamics

Molecular modeling techniques are employed to simulate the interactions between a small molecule (ligand) and a biological macromolecule (receptor), providing insights into potential therapeutic applications.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a docking score, which estimates the binding affinity. ajpp.in

The interactions predicted by docking simulations typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in π–π stacking interactions with aromatic amino acid residues in the receptor's binding site. nih.gov Such studies have been performed on numerous coumarin derivatives to explore their potential as inhibitors for enzymes like cyclooxygenase (COX) or monoamine oxidase (MAO). nih.govresearchgate.net

Table 2: Common Protein Targets for Coumarin Derivatives in Docking Studies

Protein Target PDB ID Example Potential Therapeutic Area
Cyclooxygenase-2 (COX-2) 5IKR Anti-inflammatory
Monoamine Oxidase B (MAO-B) 2V5Z Neurodegenerative diseases
Epidermal Growth Factor Receptor (EGFR) 1M17 Anticancer
Phosphodiesterase-4 (PDE4) 3G3L Anti-inflammatory

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements and interactions of atoms and molecules over time, providing a more realistic representation of the binding process in a physiological environment. nih.gov These simulations can be used to assess the stability of the docked ligand-receptor complex and to elucidate the detailed mechanism of binding. nih.gov

Conformational Analysis and Ground-State Tautomerism Studies

Conformational analysis of coumarin derivatives is crucial for understanding their biological activity and chemical properties. For this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group relative to the fused ring system.

Theoretical calculations, typically using Density Functional Theory (DFT), would be employed to determine the most stable conformers. For the hydroxyl group at the C5 position, rotation around the C5-O bond would be analyzed to identify the global minimum energy conformation. It is expected that the planar conformation, where the O-H bond lies in the plane of the benzopyran ring, would be the most stable due to conjugation effects. Intramolecular hydrogen bonding between the 5-hydroxy group and the oxygen of the pyrone carbonyl group could also influence the preferred conformation and planarity of the molecule.

Ground-state tautomerism is another critical aspect of hydroxycoumarins. These compounds can potentially exist in keto-enol forms. For this compound, the predominant form is the enol tautomer (the hydroxy form). However, computational studies would be necessary to calculate the relative energies of other potential tautomers, such as the corresponding keto forms (quinonoid structures), to quantify their relative stability in the ground state. Such studies for other hydroxycoumarins have generally shown the hydroxy form to be significantly more stable.

Table 1: Potential Tautomeric Forms of this compound

Tautomer Name Structural Description Predicted Relative Stability
This compound Enol form Most stable

Note: This table is illustrative of potential tautomers; specific computational data is required for confirmation.

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of this compound can be predicted using computational methods that analyze the molecule's electronic structure. Frontier Molecular Orbital (FMO) theory is a common approach, where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to act as electron donors, making them susceptible to electrophilic attack. For hydroxycoumarins, the HOMO is typically localized over the benzene (B151609) ring, particularly on the carbon atoms activated by the electron-donating hydroxyl group.

LUMO: The distribution of the LUMO points to the regions most likely to act as electron acceptors, indicating sites for nucleophilic attack. In coumarins, the LUMO is often centered on the pyrone ring, especially the α,β-unsaturated lactone system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

These computational tools allow for the prediction of various reaction pathways:

Electrophilic Substitution: The benzene ring, activated by the 5-hydroxy group, would be the primary site for electrophilic aromatic substitution.

Nucleophilic Attack: The C2 and C4 positions of the pyrone ring are potential sites for nucleophilic addition reactions.

Reactions involving the Hydroxyl Group: The 5-hydroxy group can undergo reactions such as alkylation or acylation.

Table 2: Predicted Reactivity Descriptors for this compound

Descriptor Predicted Location/Value Implication
HOMO Localized on the phenolic ring Site of electrophilic attack
LUMO Localized on the pyrone ring Site of nucleophilic attack
Negative Electrostatic Potential Carbonyl and hydroxyl oxygens Nucleophilic centers

Note: The values and specific localizations in this table are predictive and require confirmation through dedicated DFT calculations for this molecule.

Natural Occurrence and Biosynthetic Pathways of 2h 1 Benzopyran 2 One Derivatives

Distribution in Plant Species

Coumarins are predominantly found in higher plants, with significant concentrations in families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae. wikipedia.org Although direct isolation of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one from plants is not widely reported, several related compounds with similar substitution patterns have been identified.

For instance, 5,7-dihydroxy-4-methylcoumarin (B191047) has been isolated from plant species like Eranthis longistipitata and Mexican tarragon (Tagetes lucida). mdpi.com Additionally, the glucosidic form, 5-methylcoumarin-4β-glucoside, has been found in Vernonia glaberrima. researchgate.net The occurrence of these related compounds suggests that plant species producing 4-methyl and/or 5-hydroxy coumarins could be potential, yet unconfirmed, sources of this compound.

The biosynthesis of 4-hydroxy-5-methylcoumarin (B12959802) has been studied in Gerbera hybrida, indicating that members of the Asteraceae family are capable of producing 5-methylated coumarin (B35378) structures. nih.gov This finding points towards a potential biosynthetic capability for the target compound within this plant family.

Below is a table of selected plant species known to produce 4-methyl or 5-hydroxy-substituted coumarin derivatives.

Plant SpeciesFamilyIsolated CompoundReference(s)
Eranthis longistipitataRanunculaceae5,7-dihydroxy-4-methylcoumarin mdpi.com
Tagetes lucidaAsteraceae5,7-dihydroxy-4-methylcoumarin mdpi.com
Vernonia glaberrimaAsteraceae5-methylcoumarin-4β-glucoside researchgate.net
Gerbera hybridaAsteraceae4-hydroxy-5-methylcoumarin nih.gov
Toona ciliataMeliaceae7-hydroxy-4-methoxy-5-methylcoumarin researchgate.net
Mutisia orbignyanaAsteraceae5-methylcoumarin-4-glucoside scielo.br

Isolation from Fungal Sources (e.g., related benzopyranones)

Fungi, particularly species from the genus Aspergillus, are known producers of a diverse array of secondary metabolites, including various benzopyranones. nih.gov While the specific isolation of this compound from fungal sources is not prominently documented, the structural diversity of fungal metabolites suggests that it could be a potential, albeit undiscovered, product of fungal biosynthesis.

For example, a variety of hydroxylated and methylated pyranone derivatives have been isolated from marine-derived and endophytic fungi. The fungus Nodulisporium sp. has been shown to produce 5-hydroxy-2-hydroxymethyl-4H-chromen-4-one. nih.gov This demonstrates the capability of fungi to hydroxylate the benzopyranone scaffold at the C-5 position.

The following table lists examples of related benzopyranone derivatives isolated from fungal sources.

Fungal SpeciesIsolated CompoundReference(s)
Nodulisporium sp.5-hydroxy-2-hydroxymethyl-4H-chromen-4-one nih.gov

Proposed Biosynthetic Routes to the 2H-1-Benzopyran-2-one Scaffold

The biosynthesis of most coumarins originates from the phenylpropanoid pathway, which begins with the amino acid phenylalanine. wikipedia.orgnih.gov This pathway involves a series of enzymatic reactions to form the basic coumarin skeleton, which is then further modified by hydroxylation, methylation, and other reactions to create a wide diversity of coumarin derivatives. researchgate.net

The general steps are as follows:

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. frontiersin.org

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid. frontiersin.org

Formation of the Coumarin Ring: The formation of the coumarin ring system typically proceeds through the ortho-hydroxylation of cinnamic acid derivatives. Subsequent lactonization leads to the formation of the 2H-1-benzopyran-2-one scaffold. nih.gov

For the specific case of This compound , two main biosynthetic routes can be proposed based on known pathways for related compounds:

A. Modified Phenylpropanoid Pathway:

C5-Hydroxylation: The introduction of a hydroxyl group at the C-5 position of the coumarin ring is likely catalyzed by a specific cytochrome P450 monooxygenase. While the precise enzyme for C-5 hydroxylation of a 4-methylcoumarin (B1582148) precursor is not yet characterized, various P450 enzymes are known to hydroxylate the coumarin nucleus at different positions. nih.govacs.org

C4-Methylation: The origin of the methyl group at the C-4 position is less straightforward in the context of the classical phenylpropanoid pathway. It may involve a specific methyltransferase. However, for some 4-methylcoumarins, the biosynthesis is thought to proceed through a different pathway.

B. Acetate-Malonate Pathway (Polyketide Pathway):

Research on the biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera hybrida has revealed an alternative pathway that does not rely on phenylalanine as a direct precursor. nih.gov This pathway involves polyketide synthases (PKSs), which are enzymes that catalyze the condensation of acetyl-CoA and malonyl-CoA units. nih.gov

In this proposed route for this compound:

Polyketide Chain Assembly: A starter molecule (likely acetyl-CoA) is extended by several molecules of malonyl-CoA by a polyketide synthase enzyme.

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the dihydroxy-methyl-benzopyranone ring system.

Further Modifications: Subsequent enzymatic steps, such as dehydration and potentially other modifications, would lead to the final this compound structure.

The involvement of two distinct polyketide synthases (G2PS2 and G2PS3) in the biosynthesis of 4-hydroxy-5-methylcoumarin in Gerbera hybrida suggests that this pathway is a plausible route for the formation of other 5-methylcoumarin (B11918504) derivatives. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel 2H-1-Benzopyran-2-one Analogues with Tailored Activities

The development of novel analogues based on the 5-hydroxy-4-methyl-2H-1-benzopyran-2-one structure is a critical step toward creating compounds with enhanced potency, selectivity, and specific therapeutic applications. The core structure of 2H-1-benzopyran-2-one, also known as coumarin (B35378), is a privileged scaffold in medicinal chemistry, appearing in many natural and synthetic bioactive molecules. mdpi.com Future research can systematically modify the functional groups at various positions on the benzopyran ring to tailor its biological activities.

Key strategies for analogue development include:

Modification of the Hydroxyl Group: The hydroxyl group at the C5 position is a prime site for modification. Esterification or etherification could alter the compound's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and potentially enhancing its ability to cross cellular membranes.

Substitution on the Benzene (B151609) Ring: The aromatic ring offers positions for the introduction of various substituents, such as halogens, nitro groups, or amino groups. These modifications can dramatically influence the electronic properties of the molecule and its binding affinity to biological targets. For instance, the synthesis of nitro and amino-substituted coumarins has been explored to develop compounds with potential pharmacological activity. mdpi.com

Alterations to the Methyl Group: The methyl group at the C4 position can be replaced with other alkyl chains or functionalized to create new interaction points with target proteins.

Introduction of Heterocyclic Moieties: Fusing or linking heterocyclic rings (e.g., pyrazole, triazole, oxazole) to the coumarin backbone is a well-established strategy for generating derivatives with novel biological profiles, including antimicrobial and anticancer activities. nih.govresearchgate.net

The goal of this synthetic exploration is to build a diverse library of compounds for high-throughput screening against various diseases. mdpi.com Structure-activity relationship (SAR) studies will be essential to understand how specific structural changes correlate with changes in biological effect, guiding the rational design of next-generation therapeutics. doaj.org

Table 1: Potential Analogues and Their Targeted Activities

Modification Strategy Example Analogue Structure Potential Tailored Activity
Etherification of C5-OH5-methoxy-4-methyl-2H-1-benzopyran-2-oneEnhanced antioxidant or anti-inflammatory activity
Halogenation of Benzene Ring6-bromo-5-hydroxy-4-methyl-2H-1-benzopyran-2-oneIncreased antimicrobial or anticancer potency
Introduction of a Heterocycle5-hydroxy-4-methyl-2H- nih.govresearchgate.netmdpi.comtriazolo[4,5-g]benzopyran-2-oneNovel enzyme inhibition (e.g., kinase, protease)
Functionalization of C4-Methyl5-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-oneImproved solubility and potential for new binding interactions

Advanced Mechanistic Studies on Cellular and Molecular Targets

To fully realize the therapeutic potential of this compound and its future analogues, it is imperative to conduct advanced mechanistic studies to identify and characterize their precise cellular and molecular targets. While coumarins as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties, the specific mechanisms of action for many derivatives remain poorly understood. ontosight.aiontosight.ai

Future research should employ a multi-pronged approach to elucidate these mechanisms:

Target Identification: Techniques such as affinity chromatography, proteomics, and computational docking can be used to identify specific proteins, enzymes, or receptors that bind to the compound. For example, some benzopyran-2-one derivatives have been investigated as DNA gyrase-B inhibitors. nih.gov

Pathway Analysis: Once a target is identified, transcriptomics and metabolomics can reveal the downstream effects of target modulation, helping to map the cellular pathways influenced by the compound.

Biophysical and Structural Studies: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the compound-target interaction. This data is invaluable for understanding the binding mode and for the rational design of more potent and selective analogues. researchgate.net

Cell-Based Assays: A battery of cell-based assays will be crucial to confirm the compound's effect on cellular processes such as apoptosis, cell cycle progression, inflammation, and oxidative stress. For instance, studies on other coumarin derivatives have shown they can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Table 2: Methodologies for Mechanistic Studies

Research Question Proposed Methodology Expected Outcome
What are the direct binding partners?Affinity Chromatography-Mass SpectrometryIdentification of specific protein targets.
How does it affect gene expression?RNA-Sequencing (RNA-Seq)Elucidation of affected cellular pathways.
What is the precise binding mode?X-ray Crystallography of compound-target complexAtomic-level details of the molecular interaction.
Does it induce programmed cell death?Annexin V/PI Staining and Flow CytometryConfirmation and quantification of apoptosis-inducing activity.

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. Investigating the synergistic potential of this compound with other bioactive compounds is a promising translational perspective. Given the broad biological activities of coumarins, this compound could serve as an adjuvant or a potentiator for existing drugs across various therapeutic areas. nih.gov

Potential areas for synergistic exploration include:

Antimicrobial Synergy: The compound could be combined with conventional antibiotics to combat resistant bacterial strains. It might work by inhibiting a bacterial defense mechanism or by increasing the permeability of the bacterial cell wall to the antibiotic.

Anticancer Synergy: In oncology, it could be co-administered with chemotherapeutic agents. The coumarin derivative might sensitize cancer cells to the primary drug, inhibit pathways that lead to drug resistance, or mitigate some of the side effects of chemotherapy.

Anti-inflammatory Synergy: Combining the compound with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could lead to a more potent effect at lower doses, thereby reducing the risk of side effects associated with long-term NSAID use.

Systematic screening of compound combinations using checkerboard assays and calculating combination indices will be essential to identify truly synergistic interactions. Subsequent in-vivo studies would be necessary to validate these findings and assess the translational potential of the most promising combinations.

Table 3: Potential Synergistic Combinations

Therapeutic Area Combination Partner Potential Synergistic Mechanism
Infectious DiseaseBeta-lactam AntibioticsInhibition of beta-lactamase enzymes or disruption of bacterial biofilm.
OncologyPlatinum-based Drugs (e.g., Cisplatin)Sensitization of tumor cells to DNA damage; inhibition of pro-survival signaling pathways.
InflammationCOX-2 InhibitorsDual targeting of different inflammatory pathways (e.g., NF-κB and cyclooxygenase).
Oxidative StressAntioxidants (e.g., Ascorbic Acid)Complementary free radical scavenging activities and regeneration of the primary antioxidant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-hydroxy-4-methyl-2H-1-benzopyran-2-one and its derivatives?

  • Methodological Answer : A one-pot synthesis approach is commonly employed for benzopyranone derivatives. For example, dihydropyrimidine-2(1H)-one analogs are synthesized via acid-catalyzed cyclocondensation of aldehydes, β-ketoesters, and urea/thiourea . For substituted benzopyrans, regioselective hydroxylation and methylation can be achieved using protecting groups (e.g., methoxy) to direct functionalization. Post-synthetic modifications, such as Claisen-Schmidt condensations, may introduce aryl groups at the 2-position .

Q. How can HPLC and FTIR be optimized for purity assessment and structural characterization?

  • Methodological Answer :

  • HPLC : Use a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar hydroxylated derivatives. Monitor UV absorption at 254–280 nm, typical for conjugated chromone systems .
  • FTIR : Key functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) are diagnostic. Methyl groups (C-H stretch ~2850–2960 cm⁻¹) confirm substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS Category 3 respiratory irritant) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in substituted benzopyranones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, monoclinic P21/c space group parameters (e.g., a = 10.128 Å, β = 92.39°) were used to confirm the planar chromone core and substituent orientations in 5-hydroxy-7-methoxyflavone derivatives . Hydrogen bonding networks (e.g., O-H···O interactions) can stabilize crystal lattices and inform solubility predictions .

Q. What strategies address contradictions in reported bioactivity data for benzopyranone derivatives?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Metabolite Profiling : LC-MS/MS can identify active metabolites (e.g., hydroxylated or methylated derivatives) that may contribute to discrepancies .
  • Species-Specific Variability : Compare results across models (e.g., murine vs. human macrophages) to assess translational relevance .

Q. How does substituent position (e.g., 4-methyl vs. 7-methoxy) influence electronic properties and reactivity?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density shifts. Methyl groups at the 4-position increase hydrophobicity (logP ~2.5), while 7-methoxy enhances π-π stacking in enzyme binding pockets .
  • Experimental Validation : UV-Vis spectroscopy (e.g., bathochromic shifts in λmax) and cyclic voltammetry (redox potentials) quantify electronic effects .

Q. What are the challenges in isolating natural benzopyranones from plant sources, and how can they be mitigated?

  • Methodological Answer :

  • Extraction : Use Soxhlet extraction with ethanol/water (70:30) to solubilize polar derivatives. Fractionate via flash chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Identification Challenges : Co-eluting flavonoids (e.g., flavones) require LC-MS dereplication. Compare retention times and MS/MS fragmentation with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.